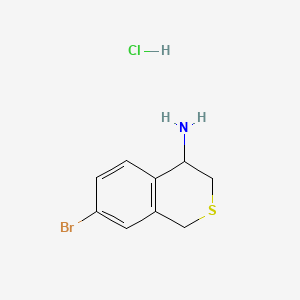
7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride is a chemical compound that belongs to the class of benzothiopyran derivatives. This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 4th position of the benzothiopyran ring system. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride typically involves the bromination of 3,4-dihydro-1H-2-benzothiopyran followed by the introduction of an amine group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The amination step can be achieved using ammonia or an amine derivative under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3,4-dihydro-1H-2-benzothiopyran-4-amine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3,4-dihydro-1H-2-benzothiopyran-4-amine.
Substitution: Various substituted benzothiopyran derivatives.
Aplicaciones Científicas De Investigación
7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride exerts its effects involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine
- 6-bromo-3,4-dihydro-2H-1,4-benzothiazine
- 7-bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
Uniqueness
Compared to similar compounds, 7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C9H11BrClNS |
|---|---|
Peso molecular |
280.61 g/mol |
Nombre IUPAC |
7-bromo-3,4-dihydro-1H-isothiochromen-4-amine;hydrochloride |
InChI |
InChI=1S/C9H10BrNS.ClH/c10-7-1-2-8-6(3-7)4-12-5-9(8)11;/h1-3,9H,4-5,11H2;1H |
Clave InChI |
BJYGMSDNDRCUSF-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(CS1)C=C(C=C2)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B15315904.png)


![1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B15315918.png)

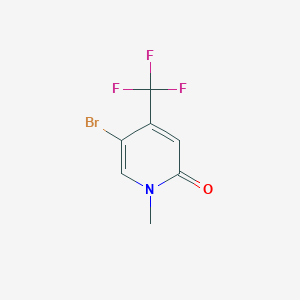

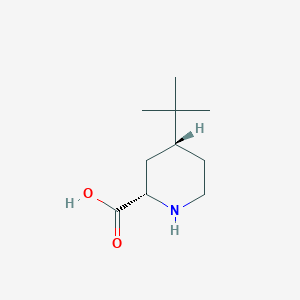


![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B15315982.png)
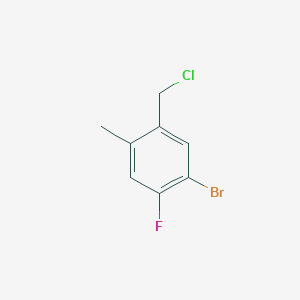
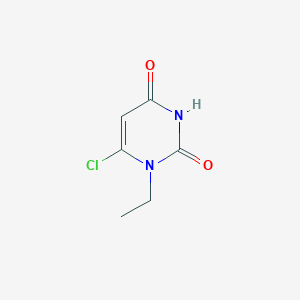
![rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol](/img/structure/B15315998.png)
